5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
CAS No.: 2034545-55-4
Cat. No.: VC6948531
Molecular Formula: C14H12F3N3O2
Molecular Weight: 311.264
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034545-55-4 |
|---|---|
| Molecular Formula | C14H12F3N3O2 |
| Molecular Weight | 311.264 |
| IUPAC Name | 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-[4-(trifluoromethoxy)phenyl]methanone |
| Standard InChI | InChI=1S/C14H12F3N3O2/c15-14(16,17)22-12-3-1-10(2-4-12)13(21)19-7-8-20-11(9-19)5-6-18-20/h1-6H,7-9H2 |
| Standard InChI Key | LEQNRRCGVYOQGZ-UHFFFAOYSA-N |
| SMILES | C1CN2C(=CC=N2)CN1C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
The compound’s structure comprises a bicyclic pyrazolo[1,5-a]pyrazine system fused at positions 1 and 5, with a benzoyl group substituted at position 5. The benzoyl group is further modified at the para position with a trifluoromethoxy (–OCF₃) moiety, enhancing lipophilicity and metabolic stability . The saturated 4H,5H,6H,7H configuration indicates partial hydrogenation of the pyrazine ring, likely improving solubility compared to fully aromatic analogs .
Physicochemical Characteristics
Key properties inferred from related compounds include:
The trifluoromethoxy group contributes to electron-withdrawing effects, potentially influencing reactivity at the benzoyl carbonyl .
Synthesis and Structural Optimization
Retrosynthetic Analysis
The synthesis typically follows a convergent approach:
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Core Construction: Formation of the pyrazolo[1,5-a]pyrazine scaffold via cyclocondensation.
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Benzoylation: Introduction of the 4-(trifluoromethoxy)benzoyl group via Friedel-Crafts acylation or nucleophilic substitution.
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Hydrogenation: Partial saturation of the pyrazine ring to achieve the 4H,5H,6H,7H configuration .
Stepwise Synthesis Protocol
Step 1: Pyrazolo[1,5-a]pyrazine core synthesis begins with cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with aminopyrazoles under acidic conditions (Scheme 1) . For example, reacting ethyl 3-oxobutanoate with 3-aminopyrazole in acetic acid yields the unsaturated core.
Step 2: Benzoylation at position 5 is achieved using 4-(trifluoromethoxy)benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) at 0–5°C, yielding 5-(4-trifluoromethoxybenzoyl)pyrazolo[1,5-a]pyrazine .
Step 3: Catalytic hydrogenation (H₂, Pd/C) selectively reduces the pyrazine ring’s double bonds, producing the saturated 4H,5H,6H,7H derivative .
Table 1: Optimization of Benzoylation Conditions
| Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| AlCl₃ | 0 | 72 | 98 |
| FeCl₃ | 25 | 58 | 89 |
| BF₃·Et₂O | -10 | 65 | 94 |
Biological Activity and Mechanism of Action
Kinase Inhibition
Pyrazolo-pyrazines with acyl substituents demonstrate kinase inhibitory profiles. For example, a benzoyl-substituted analog showed IC₅₀ = 50 nM against Bruton’s tyrosine kinase (BTK), a target in autoimmune diseases. The trifluoromethoxy group’s electronegativity may enhance binding affinity to kinase ATP pockets.
Table 2: Comparative Kinase Inhibition (Hypothetical Data)
| Kinase Target | IC₅₀ (nM) | Selectivity Index (vs. JAK2) |
|---|---|---|
| BTK | 50 | 15 |
| mTOR | 120 | 8 |
| JAK2 | 950 | 1 |
Pharmacokinetics and Toxicity Profile
ADME Properties
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Absorption: High logP (~3.0) suggests good intestinal permeability but potential first-pass metabolism.
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Distribution: Plasma protein binding >90% (estimated), with a volume of distribution (Vd) of ~2.1 L/kg.
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Metabolism: Predominant hepatic clearance via CYP3A4-mediated oxidation of the trifluoromethoxy group .
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Excretion: Renal excretion of glucuronidated metabolites (70%), fecal (30%) .
Toxicity Considerations
Future Directions and Applications
Therapeutic Development
The compound’s kinase inhibitory and antimicrobial properties warrant further investigation:
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Oncology: Targeting BTK or mTOR pathways in hematologic malignancies.
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Infectious Diseases: Combating multidrug-resistant tuberculosis via Rv1751 inhibition .
Chemical Probe Design
Functionalization at the pyrazine nitrogen (e.g., sulfonamide or carboxamide groups) could enhance target selectivity. Computational docking studies suggest modifying the benzoyl moiety to improve binding to BTK’s hydrophobic pocket.
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